4-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a complex structure that includes a bromine atom, a carboximidamide group, and a tert-butylbenzoyl moiety. It is classified under organic compounds and can be associated with various chemical reactions due to its functional groups.
The compound can be synthesized using starting materials such as 4-tert-butylbenzoyl chloride and appropriate amines or imidamides. The synthesis often involves reactions that modify the benzene ring or introduce functional groups.
This compound belongs to the class of benzenecarboximidamides, which are characterized by the presence of a carboximidamide functional group attached to a benzene ring. The presence of bromine and tert-butyl groups further categorizes it within halogenated and branched alkyl aromatic compounds.
The synthesis of 4-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide typically involves several steps:
The molecular structure of 4-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide can be represented as follows:
CC(C)(C)c1ccc(Br)cc1C(=O)N=C(N)N
XHCAGOVGSDHHNP-UHFFFAOYSA-N
The compound can participate in various chemical reactions:
The mechanism by which 4-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide exerts its effects, particularly in biological systems, involves:
Research into similar compounds suggests that modifications at the benzene ring significantly affect biological activity, indicating that this compound might have specific therapeutic potentials.
4-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide has potential applications in:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: